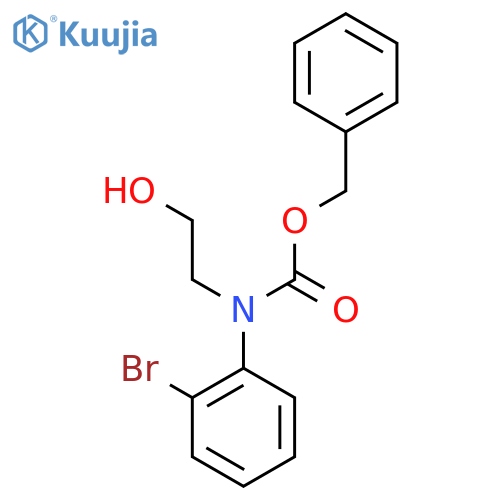

Cas no 2680697-19-0 (benzyl N-(2-bromophenyl)-N-(2-hydroxyethyl)carbamate)

benzyl N-(2-bromophenyl)-N-(2-hydroxyethyl)carbamate 化学的及び物理的性質

名前と識別子

-

- EN300-28298477

- 2680697-19-0

- benzyl N-(2-bromophenyl)-N-(2-hydroxyethyl)carbamate

-

- インチ: 1S/C16H16BrNO3/c17-14-8-4-5-9-15(14)18(10-11-19)16(20)21-12-13-6-2-1-3-7-13/h1-9,19H,10-12H2

- InChIKey: MLOJNGAMLZCQMF-UHFFFAOYSA-N

- SMILES: BrC1C=CC=CC=1N(C(=O)OCC1C=CC=CC=1)CCO

計算された属性

- 精确分子量: 349.03136g/mol

- 同位素质量: 349.03136g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 21

- 回転可能化学結合数: 6

- 複雑さ: 321

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.2

- トポロジー分子極性表面積: 49.8Ų

benzyl N-(2-bromophenyl)-N-(2-hydroxyethyl)carbamate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28298477-2.5g |

benzyl N-(2-bromophenyl)-N-(2-hydroxyethyl)carbamate |

2680697-19-0 | 95.0% | 2.5g |

$1089.0 | 2025-03-19 | |

| Enamine | EN300-28298477-0.5g |

benzyl N-(2-bromophenyl)-N-(2-hydroxyethyl)carbamate |

2680697-19-0 | 95.0% | 0.5g |

$535.0 | 2025-03-19 | |

| Enamine | EN300-28298477-10g |

benzyl N-(2-bromophenyl)-N-(2-hydroxyethyl)carbamate |

2680697-19-0 | 10g |

$2393.0 | 2023-09-07 | ||

| Enamine | EN300-28298477-5g |

benzyl N-(2-bromophenyl)-N-(2-hydroxyethyl)carbamate |

2680697-19-0 | 5g |

$1614.0 | 2023-09-07 | ||

| Enamine | EN300-28298477-1.0g |

benzyl N-(2-bromophenyl)-N-(2-hydroxyethyl)carbamate |

2680697-19-0 | 95.0% | 1.0g |

$557.0 | 2025-03-19 | |

| Enamine | EN300-28298477-0.1g |

benzyl N-(2-bromophenyl)-N-(2-hydroxyethyl)carbamate |

2680697-19-0 | 95.0% | 0.1g |

$490.0 | 2025-03-19 | |

| Enamine | EN300-28298477-0.25g |

benzyl N-(2-bromophenyl)-N-(2-hydroxyethyl)carbamate |

2680697-19-0 | 95.0% | 0.25g |

$513.0 | 2025-03-19 | |

| Enamine | EN300-28298477-5.0g |

benzyl N-(2-bromophenyl)-N-(2-hydroxyethyl)carbamate |

2680697-19-0 | 95.0% | 5.0g |

$1614.0 | 2025-03-19 | |

| Enamine | EN300-28298477-10.0g |

benzyl N-(2-bromophenyl)-N-(2-hydroxyethyl)carbamate |

2680697-19-0 | 95.0% | 10.0g |

$2393.0 | 2025-03-19 | |

| Enamine | EN300-28298477-0.05g |

benzyl N-(2-bromophenyl)-N-(2-hydroxyethyl)carbamate |

2680697-19-0 | 95.0% | 0.05g |

$468.0 | 2025-03-19 |

benzyl N-(2-bromophenyl)-N-(2-hydroxyethyl)carbamate 関連文献

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

10. Back matter

benzyl N-(2-bromophenyl)-N-(2-hydroxyethyl)carbamateに関する追加情報

Benzyl N-(2-Bromophenyl)-N-(2-Hydroxyethyl)carbamate (CAS No. 2680697-19-0): A Comprehensive Overview

Benzyl N-(2-bromophenyl)-N-(2-hydroxyethyl)carbamate (CAS No. 2680697-19-0) is a complex organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique molecular structure, which includes a benzyl group, a bromophenyl group, and a hydroxyethyl carbamate moiety. These functional groups contribute to its diverse chemical properties and reactivity.

The benzyl N-(2-bromophenyl)-N-(2-hydroxyethyl)carbamate molecule is of particular interest in the pharmaceutical industry due to its potential as an intermediate in the synthesis of bioactive compounds. Recent studies have explored its role in the development of new drugs for various diseases, including cancer and neurodegenerative disorders. The bromophenyl group, for instance, can be involved in aromatic substitution reactions, making it a valuable starting material for the synthesis of more complex molecules.

In terms of chemical synthesis, benzyl N-(2-bromophenyl)-N-(2-hydroxyethyl)carbamate has been used as a versatile building block. Its reactivity and functional group diversity allow for the creation of a wide range of derivatives through various synthetic pathways. For example, the hydroxyethyl carbamate moiety can be readily modified through esterification or amidation reactions, leading to compounds with tailored properties and functionalities.

One of the key areas of research involving benzyl N-(2-bromophenyl)-N-(2-hydroxyethyl)carbamate is its application in drug delivery systems. The compound's ability to form stable complexes with other molecules makes it a promising candidate for developing targeted drug delivery vehicles. Recent studies have shown that derivatives of this compound can enhance the solubility and bioavailability of poorly soluble drugs, thereby improving their therapeutic efficacy.

Moreover, benzyl N-(2-bromophenyl)-N-(2-hydroxyethyl)carbamate has been investigated for its potential in materials science. Its unique molecular structure and reactivity make it suitable for the synthesis of advanced materials with specific properties. For instance, researchers have explored its use in the development of polymer-based materials with enhanced mechanical strength and thermal stability. These materials have potential applications in industries such as electronics, automotive, and aerospace.

In the context of pharmaceutical research, benzyl N-(2-bromophenyl)-N-(2-hydroxyethyl)carbamate has been studied for its biological activity. Preliminary studies have indicated that certain derivatives of this compound exhibit anti-inflammatory and antioxidant properties. These findings suggest that it could be further developed into therapeutic agents for treating inflammatory diseases and oxidative stress-related conditions.

The synthesis of benzyl N-(2-bromophenyl)-N-(2-hydroxyethyl)carbamate typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic substitution reactions and coupling reactions using appropriate catalysts. The choice of synthetic method depends on the desired product and the specific requirements of the application.

Recent advancements in analytical techniques have also contributed to a better understanding of the properties and behavior of benzyl N-(2-bromophenyl)-N-(2-hydroxyethyl)carbamate. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography have been employed to characterize the compound's structure and confirm its identity. These methods provide valuable insights into the compound's conformational flexibility and interactions with other molecules.

In conclusion, benzyl N-(2-bromophenyl)-N-(2-hydroxyethyl)carbamate (CAS No. 2680697-19-0) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique molecular structure and reactivity make it a valuable intermediate in chemical synthesis, drug development, and materials science. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in advancing scientific knowledge and technological innovation.

2680697-19-0 (benzyl N-(2-bromophenyl)-N-(2-hydroxyethyl)carbamate) Related Products

- 2228697-67-2(2-1-(2-methoxypyridin-4-yl)cyclopropylacetic acid)

- 54299-17-1(1,4-Bis(4-phenoxybenzoyl)benzene)

- 383136-01-4(1-(4-Methyl-1,3-thiazol-2-yl)-1h-pyrrole-2-carbaldehyde)

- 41926-03-8(5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine)

- 926246-96-0(N-(3-Fluoro-4-methylphenyl)-2-hydroxyacetamide)

- 2034563-32-9(N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}furan-2-carboxamide)

- 87488-64-0(2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride)

- 2171240-75-6((2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid)

- 2680867-95-0(benzyl N-(2,6-dimethylphenyl)-N-(prop-2-yn-1-yl)carbamate)

- 2379560-92-4(6-Trifluoromethyl-phthalen-1-picle ester)